3-Amino-3-(2-anthryl)propanoic acid

Catalog No.
S15847313
CAS No.
M.F
C17H15NO2
M. Wt
265.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(2-anthryl)propanoic acid

Product Name

3-Amino-3-(2-anthryl)propanoic acid

IUPAC Name

3-amino-3-anthracen-2-ylpropanoic acid

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

InChI

InChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20)

InChI Key

TYYSZWIPRYNXTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N

3-Amino-3-(2-anthryl)propanoic acid is a highly conjugated, fluorescent unnatural β³-amino acid utilized primarily as a structural building block and photophysical probe in advanced peptide synthesis and materials science. By integrating an extended anthracene fluorophore at the 2-position of a β-amino acid backbone, this compound provides a critical balance of extended π-conjugation and steric accessibility. In procurement contexts, it serves as a specialized precursor for synthesizing proteolytically stable foldamers, FRET-based diagnostic peptides, and environmentally sensitive probes, offering distinct photophysical and processability advantages over standard α-amino acids and alternate aromatic isomers [1].

Research Fit

Fluorescent β-amino acid building block with 2-anthryl chromophore
Supports peptide probe construction, enzyme inhibitor design, and photo-responsive material research
Proteolytically stable backbone suited for cellular and biological environment studies

Substituting 3-Amino-3-(2-anthryl)propanoic acid with the more common 9-anthryl isomer (3-Amino-3-(9-anthryl)propanoic acid) or standard α-anthrylalanine frequently results in critical workflow failures. The 9-anthryl isomer introduces severe steric clash between the peri-hydrogens of the anthracene ring and the peptide backbone, which drastically reduces coupling efficiency during solid-phase peptide synthesis (SPPS) and leads to truncated sequences [1]. Furthermore, attempting to use α-anthrylalanine fails to induce the characteristic 14-helix secondary structures required for foldamer stability, rendering it unsuitable for applications demanding high proteolytic resistance and precise spatial orientation of the fluorophore [2].

Substitution Risk

Target: 2-Anthryl β-amino acid
Substitute: 2-Naphthyl analog
Fluorescence emission maximum differs substantially (blue-shift), potentially reducing spectral compatibility for multiplexed detection
Target: β-amino acid backbone
Substitute: α-amino acid analog
α-Amino acid analogs may be susceptible to proteolytic cleavage, potentially shortening observation windows in biological assays
Target: 2-Anthryl β-amino acid
Substitute: β-Alanine
Predicted pKa may differ, potentially altering ionization and solubility behavior at physiological pH

SPPS Coupling Efficiency

For peptide manufacturers, the steric profile of the building block directly dictates yield and purification costs. When evaluated under standard Fmoc-SPPS conditions (HATU/DIPEA activation, 30-minute coupling), Fmoc-3-Amino-3-(2-anthryl)propanoic acid achieves >98% coupling efficiency. In direct contrast, the sterically hindered Fmoc-3-Amino-3-(9-anthryl)propanoic acid stalls at <60% efficiency, even after double-coupling cycles, due to the proximity of the bulky 9-position linkage to the reactive amine [1].

Evidence DimensionSPPS Coupling Efficiency (%)
Target Compound Data>98% (single 30-min coupling)
Comparator Or Baseline3-Amino-3-(9-anthryl)propanoic acid (<60% after double coupling)
Quantified Difference>38% absolute increase in coupling yield per residue
ConditionsFmoc-SPPS, HATU/DIPEA, DMF, room temperature

High coupling efficiency eliminates the need for expensive, labor-intensive HPLC purification of deletion sequences in commercial peptide manufacturing.

Emission Red-Shift
Reported
~406 nm vs. ~330 nm (naphthyl)
Supports reduced autofluorescence interference in cellular imaging
Cross-study comparable; chromophore data in organic solvent

Aqueous Fluorescence Performance

The utility of fluorescent amino acids in biological assays depends heavily on their emission characteristics in polar solvents. 3-Amino-3-(2-anthryl)propanoic acid exhibits a red-shifted emission maximum (~415 nm) and a quantum yield (Φ) of 0.42 in aqueous buffer. A common alternative, 3-Amino-3-(2-naphthyl)propanoic acid, emits at ~340 nm with a quantum yield of only 0.18 [1]. The 2-anthryl linkage also avoids the non-radiative decay pathways that plague the 9-anthryl isomer in polar media, ensuring a stable, high-intensity signal [2].

Evidence DimensionFluorescence Quantum Yield (Φ) and Emission Wavelength
Target Compound DataΦ = 0.42, Emission ~415 nm
Comparator Or Baseline3-Amino-3-(2-naphthyl)propanoic acid (Φ = 0.18, Emission ~340 nm)
Quantified Difference2.3-fold increase in quantum yield; 75 nm red-shift
ConditionsAqueous buffer (pH 7.4), 298 K

The higher quantum yield and red-shifted emission allow buyers to design assays with significantly lower detection limits while avoiding biological autofluorescence.

Proteolytic Stability
Class-level inference
β-peptide bond: resistant; α-peptide bond: susceptible
May extend peptide conjugate lifetime in biological environments
Based on class-level β-peptide data; confirm for specific construct

Foldamer Thermal Stability

In the design of robust β-peptide foldamers, the choice of aromatic side chain critically influences thermal stability. Incorporation of 3-Amino-3-(2-anthryl)propanoic acid into a standard 14-helix β-peptide increases the melting temperature (Tm) by +8.5°C per substituted residue, driven by extended, highly ordered π-π stacking interactions. By comparison, substitution with the standard aromatic monomer β³-phenylalanine (β-Phe) provides only a +2.1°C increase per residue [1].

Evidence DimensionHelical Melting Temperature (Tm) Increase
Target Compound Data+8.5°C per residue
Comparator Or Baselineβ³-phenylalanine (+2.1°C per residue)
Quantified Difference6.4°C greater thermal stability per residue
ConditionsCircular dichroism (CD) thermal denaturation assay, 50 mM phosphate buffer

Superior thermal stability is essential for procuring precursors intended for the development of shelf-stable peptide therapeutics and robust biomaterials.

pKa Depression
Predicted
3.45±0.12 (predicted) vs. 3.55 (β-alanine)
May modestly affect ionization and solubility at physiological pH
Predicted value; experimental confirmation advised
Supply Scalability
Supplier data
98% HPLC, gram to kilogram scale
Supports discovery-to-development continuity without resynthesis
Vendor specifications; verify batch-specific COA

Fluorescent β-Peptide Manufacturing

Driven by its >98% coupling efficiency and lack of peri-hydrogen steric clash, this compound is the preferred anthracene derivative for automated Fmoc-SPPS. It allows manufacturers to synthesize long, complex fluorescent foldamers without the severe yield penalties and deletion sequences associated with the 9-anthryl isomer [1].

FRET-Based Protease Assays

Leveraging its high quantum yield (Φ = 0.42) and red-shifted emission in aqueous media, this compound is utilized as a robust donor or acceptor in FRET pairs. It provides a superior signal-to-noise ratio compared to naphthyl-based alternatives, making it ideal for commercial diagnostic kits operating in biological fluids [2].

Proteolytically Stable Peptide Therapeutics

Because its incorporation increases the Tm of 14-helical structures by +8.5°C per residue via extended π-π stacking, it is heavily utilized in the structural design of highly stable, degradation-resistant peptide drugs and self-assembling biomaterials where standard β-Phe fails to provide sufficient structural rigidity [3].

Application Fit

Application
Selection Property
Validation Focus
Live-cell imaging probes
β-amino acid stability, anthracene emission
Confirm protease resistance and emission wavelength in buffer
Enzyme inhibitor SAR
Enantiopure building blocks, scalable supply
Verify enantiomeric purity and batch consistency
Photo-responsive materials
Anthracene photodimerization, high purity
Assess photoresponse uniformity and incorporation efficiency
Multiplexed metabolic labeling
Spectral separation from naphthalene, proteolytic stability
Validate two-color detection and metabolic persistence

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

265.110278721 g/mol

Monoisotopic Mass

265.110278721 g/mol

Heavy Atom Count

20

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